molecular formula C18H25NO8 B13993314 diethyl 3,5-bis(2-ethoxy-2-oxoethyl)-1H-pyrrole-2,4-dicarboxylate CAS No. 7467-83-6

diethyl 3,5-bis(2-ethoxy-2-oxoethyl)-1H-pyrrole-2,4-dicarboxylate

Cat. No.: B13993314
CAS No.: 7467-83-6
M. Wt: 383.4 g/mol
InChI Key: JGZKATZTZSXCNA-UHFFFAOYSA-N
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Description

Diethyl 3,5-bis(2-ethoxy-2-oxoethyl)-1H-pyrrole-2,4-dicarboxylate is an organic compound with a complex structure that includes a pyrrole ring substituted with ethoxy and oxoethyl groups

Preparation Methods

The synthesis of diethyl 3,5-bis(2-ethoxy-2-oxoethyl)-1H-pyrrole-2,4-dicarboxylate typically involves multi-step organic reactions. One common synthetic route includes the reaction of pyrrole derivatives with ethyl bromoacetate under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen, to prevent unwanted side reactions. The product is then purified through techniques such as recrystallization or chromatography to obtain the desired compound in high yield and purity .

Chemical Reactions Analysis

Diethyl 3,5-bis(2-ethoxy-2-oxoethyl)-1H-pyrrole-2,4-dicarboxylate can undergo various chemical reactions, including:

Scientific Research Applications

Diethyl 3,5-bis(2-ethoxy-2-oxoethyl)-1H-pyrrole-2,4-dicarboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where pyrrole derivatives have shown efficacy.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of diethyl 3,5-bis(2-ethoxy-2-oxoethyl)-1H-pyrrole-2,4-dicarboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Diethyl 3,5-bis(2-ethoxy-2-oxoethyl)-1H-pyrrole-2,4-dicarboxylate can be compared with other pyrrole derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

CAS No.

7467-83-6

Molecular Formula

C18H25NO8

Molecular Weight

383.4 g/mol

IUPAC Name

diethyl 3,5-bis(2-ethoxy-2-oxoethyl)-1H-pyrrole-2,4-dicarboxylate

InChI

InChI=1S/C18H25NO8/c1-5-24-13(20)9-11-15(17(22)26-7-3)12(10-14(21)25-6-2)19-16(11)18(23)27-8-4/h19H,5-10H2,1-4H3

InChI Key

JGZKATZTZSXCNA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=C(NC(=C1C(=O)OCC)CC(=O)OCC)C(=O)OCC

Origin of Product

United States

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